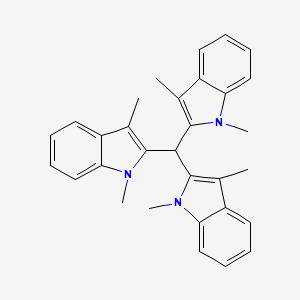
1H-Indole, 2,2',2''-methylidynetris[1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- involves several synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often utilize palladium-catalyzed intramolecular oxidative coupling, which allows for the efficient synthesis of functionalized indole derivatives .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- involves its interaction with various molecular targets and pathways. The indole ring’s nitrogen atom contributes to its basic properties, allowing it to interact with biological receptors and enzymes. This interaction can modulate cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1H-Indole, 2,2’,2’'-methylidynetris[1,3-dimethyl- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dimethyl-: This compound has similar structural features but differs in its substitution pattern, leading to distinct chemical and biological properties.
1H-Indole, 2,3-dihydro-1-methyl-: This derivative is a reduced form of indole, exhibiting different reactivity and applications.
1H-Indole, 1,2-dimethyl-: Another closely related compound with unique substitution patterns and properties.
Properties
CAS No. |
91455-02-6 |
|---|---|
Molecular Formula |
C31H31N3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[bis(1,3-dimethylindol-2-yl)methyl]-1,3-dimethylindole |
InChI |
InChI=1S/C31H31N3/c1-19-22-13-7-10-16-25(22)32(4)29(19)28(30-20(2)23-14-8-11-17-26(23)33(30)5)31-21(3)24-15-9-12-18-27(24)34(31)6/h7-18,28H,1-6H3 |
InChI Key |
XUMXXPFHTPSNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(C3=C(C4=CC=CC=C4N3C)C)C5=C(C6=CC=CC=C6N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

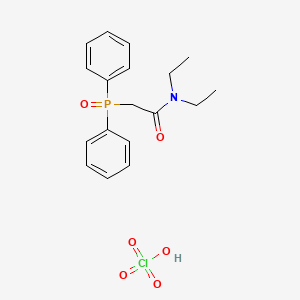

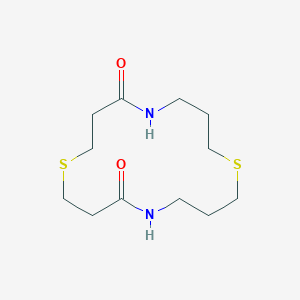
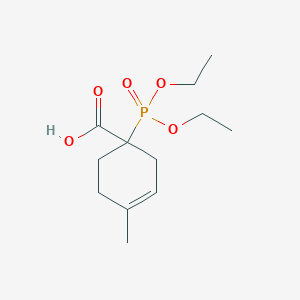
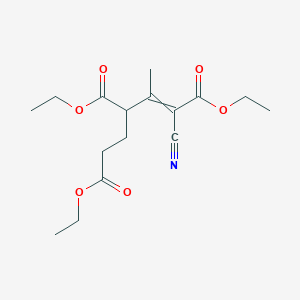
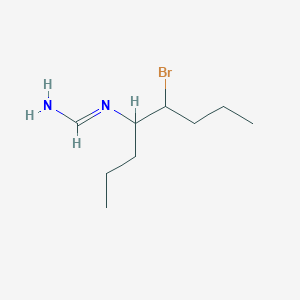
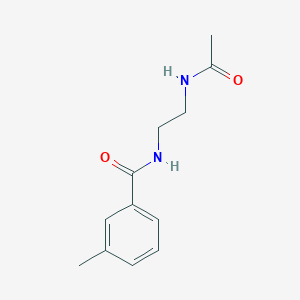
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
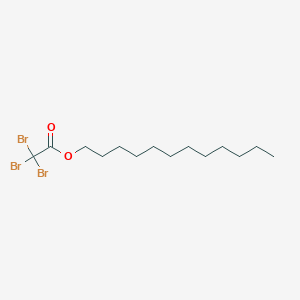
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
